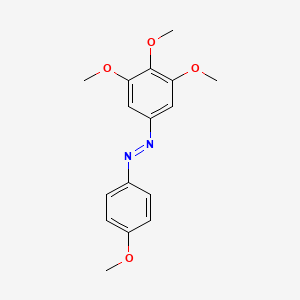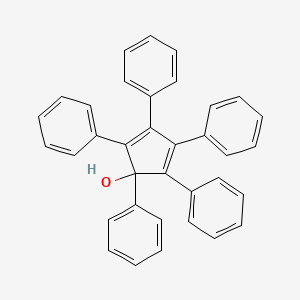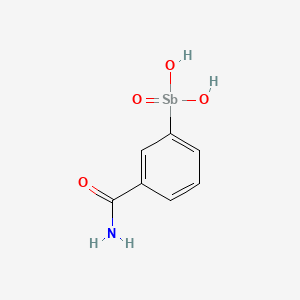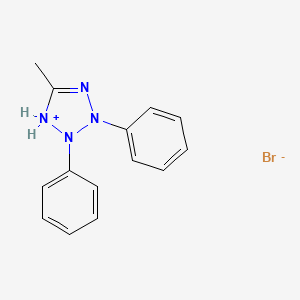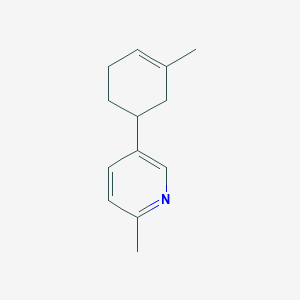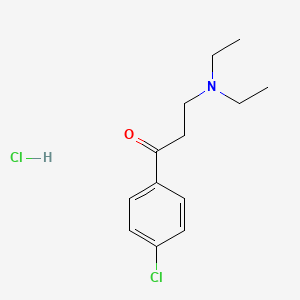
1-Propanone, 1-(4-chlorophenyl)-3-(diethylamino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(4-chlorophenyl)-3-(diethylamino)-, hydrochloride is a chemical compound with the molecular formula C13H18ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group and a diethylamino group attached to a propanone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(4-chlorophenyl)-3-(diethylamino)-, hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The resulting intermediate is then subjected to further reactions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and crystallization to obtain the hydrochloride salt. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 1-(4-chlorophenyl)-3-(diethylamino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(4-chlorophenyl)-3-(diethylamino)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(4-chlorophenyl)-3-(diethylamino)-, hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanone, 1-(4-chlorophenyl)-2-(ethylamino)-: This compound shares a similar structure but differs in the position and type of amino group.
1-Propanone, 1-(4-chlorophenyl)-2-(methylamino)-: Another related compound with a methylamino group instead of a diethylamino group.
Uniqueness
1-Propanone, 1-(4-chlorophenyl)-3-(diethylamino)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
5409-52-9 |
|---|---|
Molekularformel |
C13H19Cl2NO |
Molekulargewicht |
276.20 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-(diethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-3-15(4-2)10-9-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10H2,1-2H3;1H |
InChI-Schlüssel |
FQWOZIQXCXXAGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC(=O)C1=CC=C(C=C1)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14739859.png)


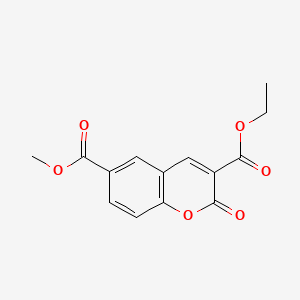
![(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14739890.png)
